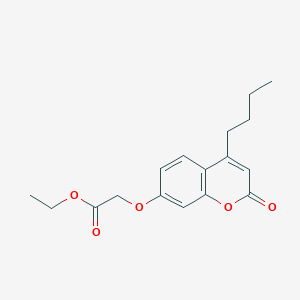

![molecular formula C12H14N2OS B2496718 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone CAS No. 2034208-11-0](/img/structure/B2496718.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives, including the compound , typically involves a series of reactions starting from basic bicyclic and heterocyclic frameworks. For instance, derivatives have been synthesized from trans-4-hydroxy-L-proline through processes such as N-alkylation, esterification, sulfonylation, potassium thioacetate reaction, and hydrolysis of ester groups, leading to the formation of the desired compound structure. These steps highlight the intricate methods required to synthesize complex molecules like 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, underscoring the importance of precise reaction conditions and sequence to achieve the desired product (Yuan Zhe-dong, 2013).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

- Stereoselective Synthesis : Bicyclic tetrahydrofuran-fused β-lactams have been synthesized starting from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, offering a pathway to generate structurally complex and biologically relevant compounds. These bicyclic β-lactams could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method relevant to drug design (Mollet, D’hooghe, & Kimpe, 2012).

- β-Lactamase Inhibitors : Compounds such as CP-45,899, possessing a beta-lactamase inhibitory function, extend the antibacterial spectrum of beta-lactams against resistant bacteria. This highlights the therapeutic potential of structurally related compounds in overcoming bacterial resistance (English et al., 1978).

- Advanced Building Blocks : The synthesis of 2-azabicyclo[2.2.0]hexanes as advanced building blocks for drug discovery demonstrates the utility of these compounds in synthesizing restricted analogues of bioactive molecules, such as proline, which are essential for peptidomimetic drug design (Druzhenko et al., 2018).

Pharmacological Applications

- Schiff Base Derivatives : The synthesis of Schiff base derivatives from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid and their antibacterial activity against a range of pathogens highlight their potential as novel antimicrobial agents. This indicates a pathway for developing new drugs based on these core structures (Al-Masoudi, Mohammad, & Hama, 2015).

- Carrier for Drug Delivery : The synthesis of cephem derivatives as carriers for a wide range of drugs showcases the versatility of bicyclic structures in enhancing drug delivery mechanisms, potentially improving the efficacy of therapeutic agents (Blau et al., 2008).

properties

IUPAC Name |

(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYELSYGAIKNUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)